N-{3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}-2-methylpropanamide N-{3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 847480-28-8
VCID: VC0495393
InChI: InChI=1S/C17H17N3O3S/c1-11(2)17(21)19-13-7-5-6-12(10-13)18-16-14-8-3-4-9-15(14)24(22,23)20-16/h3-11H,1-2H3,(H,18,20)(H,19,21)
SMILES: CC(C)C(=O)NC1=CC=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4g/mol

N-{3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}-2-methylpropanamide

CAS No.: 847480-28-8

Main Products

VCID: VC0495393

Molecular Formula: C17H17N3O3S

Molecular Weight: 343.4g/mol

N-{3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}-2-methylpropanamide - 847480-28-8

CAS No. 847480-28-8
Product Name N-{3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}-2-methylpropanamide
Molecular Formula C17H17N3O3S
Molecular Weight 343.4g/mol
IUPAC Name N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]-2-methylpropanamide
Standard InChI InChI=1S/C17H17N3O3S/c1-11(2)17(21)19-13-7-5-6-12(10-13)18-16-14-8-3-4-9-15(14)24(22,23)20-16/h3-11H,1-2H3,(H,18,20)(H,19,21)
Standard InChIKey ZITLBQKYAQGDKK-UHFFFAOYSA-N
SMILES CC(C)C(=O)NC1=CC=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32
Canonical SMILES CC(C)C(=O)NC1=CC=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32
PubChem Compound 2978564
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator